Adenosine 5'-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P',5''-ester (9CI)
Description
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is a complex organic compound with the molecular formula C15H20N8O13P2 and a molecular weight of 582.3126 This compound is a derivative of adenosine diphosphate (ADP) and features an azido group at the 8-position of the adenine ring
Properties
Molecular Formula |
C15H20N8O13P2 |
|---|---|
Molecular Weight |
582.31 g/mol |
IUPAC Name |
(3-azido-13,14,22,23-tetrahydroxy-18-oxo-17,19,24,25-tetraoxa-2,4,7,9,11-pentaza-18λ5-phosphapentacyclo[19.2.1.112,15.02,6.05,10]pentacosa-3,5(10),6,8-tetraen-18-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30) |
InChI Key |
VZJBHZHVGJAQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) typically involves multiple steps, starting from adenosine. The azido group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with a halogenated precursor of adenosine. The reaction conditions often require the use of polar aprotic solvents and may be catalyzed by transition metals to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amine derivatives, while oxidation can produce nitro compounds .
Scientific Research Applications
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleotide analogs.
Biology: Employed in studies of enzyme mechanisms, particularly those involving nucleotide-binding proteins.
Medicine: Investigated for its potential therapeutic applications, including as a probe for studying cellular processes and as a potential drug candidate.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) involves its interaction with specific molecular targets, such as nucleotide-binding proteins and enzymes. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The compound can also act as a competitive inhibitor or substrate for certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-(trihydrogen diphosphate), 5’→5’-ester with 3-carbamoyl-1-alpha-D-ribofuranosylpyridinium: Another derivative of adenosine diphosphate with different functional groups.
Nicotinamide adenine dinucleotide phosphate (NADPH): A similar nucleotide involved in redox reactions.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for use in click chemistry. This makes it particularly valuable for biochemical research and applications that require specific labeling and tracking of biomolecules .
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